molecular formula C15H19N3O2 B7504843 2-cyclohexyl-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)acetamide

2-cyclohexyl-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)acetamide

Cat. No. B7504843
M. Wt: 273.33 g/mol
InChI Key: PSESAQSNNDACAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-cyclohexyl-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)acetamide, also known as CX-4945, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential applications in cancer therapy. CX-4945 has been found to inhibit the activity of protein kinase CK2, a protein that is overexpressed in many types of cancer cells.

Mechanism of Action

2-cyclohexyl-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)acetamide inhibits the activity of CK2 by binding to its ATP-binding site, preventing the phosphorylation of its substrates. CK2 is involved in various cellular processes, including cell cycle regulation, DNA repair, and apoptosis. Inhibition of CK2 activity by 2-cyclohexyl-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)acetamide leads to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
2-cyclohexyl-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)acetamide has been shown to have potent antitumor activity in preclinical studies. Inhibition of CK2 activity by 2-cyclohexyl-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)acetamide leads to cell cycle arrest and apoptosis in cancer cells, while having minimal effects on normal cells. 2-cyclohexyl-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)acetamide has also been found to enhance the sensitivity of cancer cells to chemotherapy and radiation therapy. In addition, 2-cyclohexyl-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)acetamide has been shown to have anti-inflammatory and antiangiogenic effects, making it a potential candidate for the treatment of inflammatory and angiogenic diseases.

Advantages and Limitations for Lab Experiments

2-cyclohexyl-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)acetamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified in high purity. It has high specificity for CK2, making it a useful tool for studying the role of CK2 in various cellular processes. However, 2-cyclohexyl-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)acetamide has some limitations for lab experiments. It has low solubility in aqueous solutions, which can limit its use in certain assays. In addition, 2-cyclohexyl-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)acetamide has poor bioavailability, which can limit its effectiveness in vivo.

Future Directions

There are several future directions for research on 2-cyclohexyl-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)acetamide. One direction is to further investigate the mechanisms of CK2 inhibition by 2-cyclohexyl-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)acetamide and its effects on various cellular processes. Another direction is to explore the potential applications of 2-cyclohexyl-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)acetamide in combination with other cancer therapies, such as chemotherapy and radiation therapy. Additionally, there is a need for the development of more potent and selective CK2 inhibitors with improved pharmacokinetic properties for clinical use. Overall, 2-cyclohexyl-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)acetamide has shown promising results in preclinical studies and has the potential to be a valuable tool for cancer therapy.

Synthesis Methods

2-cyclohexyl-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)acetamide is synthesized through a multistep process that involves the reaction of 2-aminobenzimidazole with cyclohexyl isocyanate to form 2-cyclohexylbenzimidazole-5-carboxamide. This compound is then reacted with ethyl 2-bromoacetate to form 2-cyclohexyl-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)acetamide. The final product is purified through column chromatography to obtain 2-cyclohexyl-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)acetamide in high purity.

Scientific Research Applications

2-cyclohexyl-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)acetamide has been extensively studied for its potential applications in cancer therapy. CK2 is a protein that is overexpressed in many types of cancer cells, and its activity is essential for cancer cell survival and proliferation. 2-cyclohexyl-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)acetamide has been found to inhibit the activity of CK2, leading to cell cycle arrest and apoptosis in cancer cells. 2-cyclohexyl-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)acetamide has shown promising results in preclinical studies for the treatment of various types of cancer, including breast cancer, prostate cancer, and pancreatic cancer.

properties

IUPAC Name

2-cyclohexyl-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O2/c19-14(8-10-4-2-1-3-5-10)16-11-6-7-12-13(9-11)18-15(20)17-12/h6-7,9-10H,1-5,8H2,(H,16,19)(H2,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSESAQSNNDACAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CC(=O)NC2=CC3=C(C=C2)NC(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.